Homoquinolinic acid, 2-methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

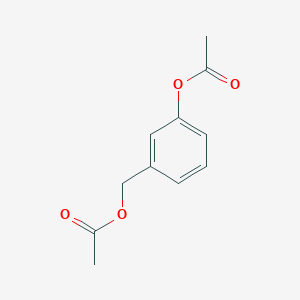

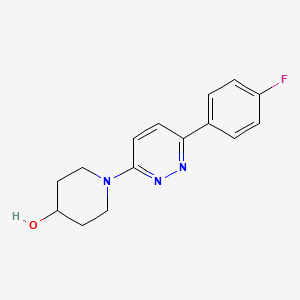

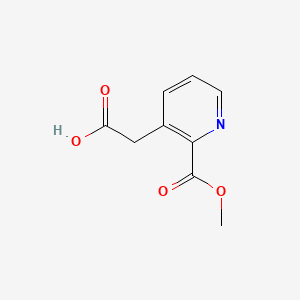

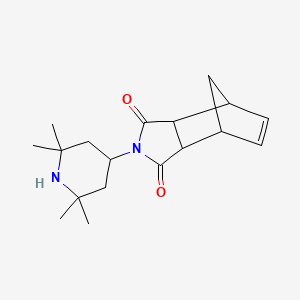

Homoquinolinic acid, 2-methyl ester is a chemical compound that belongs to the class of esters derived from homoquinolinic acid. It is known for its unique structure and properties, which make it a subject of interest in various scientific fields. This compound is a conformationally-restricted analogue of N-methyl-D-aspartate (NMDA) and acts as a partial agonist of the main/glutamate site of the NMDA receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Homoquinolinic acid, 2-methyl ester can be synthesized through esterification reactions. One common method involves the reaction of homoquinolinic acid with methanol in the presence of a mineral acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the methanol is continuously distilled off to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves the use of more efficient catalysts and optimized reaction conditions. For example, the use of polymer-supported triphenylphosphine in the presence of 2,4,6-trichloro-1,3,5-triazine and sodium carbonate can facilitate the methyl esterification of carboxylic acids .

Chemical Reactions Analysis

Types of Reactions

Homoquinolinic acid, 2-methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield homoquinolinic acid and methanol.

Reduction: Reduction of the ester with lithium aluminum hydride can produce the corresponding alcohol.

Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid are used as catalysts.

Basic Hydrolysis: Bases such as sodium hydroxide or potassium hydroxide are employed.

Reduction: Lithium aluminum hydride is a common reducing agent.

Major Products

Hydrolysis: Homoquinolinic acid and methanol.

Reduction: The corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Homoquinolinic acid, 2-methyl ester has several applications in scientific research:

Mechanism of Action

Homoquinolinic acid, 2-methyl ester exerts its effects by acting as a partial agonist at the glutamate site of the NMDA receptor. This interaction leads to the activation of the receptor, which plays a crucial role in synaptic plasticity and neurotransmission. The compound shows selectivity for NR2B subunit-containing receptors, which are involved in various neurological processes .

Comparison with Similar Compounds

Similar Compounds

Quinolinic acid: Another NMDA receptor agonist but less potent than homoquinolinic acid.

N-methyl-D-aspartate (NMDA): A well-known agonist of the NMDA receptor, used as a reference compound in studies.

Ibotenic acid: A neurotoxin that also interacts with NMDA receptors but has different pharmacological properties.

Uniqueness

Homoquinolinic acid, 2-methyl ester is unique due to its conformational restriction and higher potency compared to quinolinic acid. Its selectivity for NR2B subunit-containing NMDA receptors distinguishes it from other similar compounds, making it a valuable tool in neurobiological research .

Properties

CAS No. |

89353-64-0 |

|---|---|

Molecular Formula |

C9H9NO4 |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

2-(2-methoxycarbonylpyridin-3-yl)acetic acid |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)8-6(5-7(11)12)3-2-4-10-8/h2-4H,5H2,1H3,(H,11,12) |

InChI Key |

DLJVEQDKPIBVKE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanone](/img/structure/B12703729.png)